molecular formula C10H12N2O3 B008744 2-Amino-5-propionamidobenzoic acid CAS No. 104986-14-3

2-Amino-5-propionamidobenzoic acid

Cat. No.: B008744
CAS No.: 104986-14-3
M. Wt: 208.21 g/mol
InChI Key: BUIDWVFBLVCZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(propanylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an amino group at the second position and a propanylamino group at the fifth position on the benzoic acid ring. Aminobenzoic acids are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(propanylamino)benzoic acid can be achieved through various synthetic routes. One common method involves the nitration of benzoic acid to form 2-nitrobenzoic acid, followed by reduction to obtain 2-aminobenzoic acid. The amino group at the second position can then be protected, and the propanylamino group can be introduced at the fifth position through a substitution reaction. Finally, the protecting group is removed to yield the desired compound.

Industrial Production Methods

Industrial production of 2-Amino-5-(propanylamino)benzoic acid typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(propanylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and propanylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-5-(propanylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(propanylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its amino and propanylamino groups play a crucial role in binding to target proteins and enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-fluorobenzoic acid
  • 2-Amino-5-nitrobenzoic acid

Uniqueness

2-Amino-5-(propanylamino)benzoic acid is unique due to the presence of the propanylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aminobenzoic acids and contributes to its specific applications in various fields.

Properties

CAS No.

104986-14-3

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-amino-5-(propanoylamino)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

BUIDWVFBLVCZOF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Synonyms

Benzoic acid, 2-amino-5-[(1-oxopropyl)amino]- (9CI)

Origin of Product

United States

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